SR-4370

Description

Structure

3D Structure

Properties

IUPAC Name |

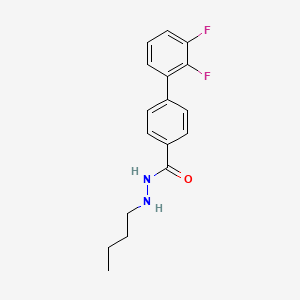

N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQKWTZHYXRTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR-4370: A Technical Guide to its Role in Suppressing Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. The information contained herein is based on publicly available data, primarily from conference abstracts. Detailed, peer-reviewed publications with complete experimental protocols and comprehensive datasets for SR-4370 are not publicly available at the time of this writing. Therefore, the experimental protocols provided are representative methodologies for the described techniques.

Executive Summary

This compound is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. Preclinical evidence strongly suggests that this compound effectively suppresses androgen receptor (AR) signaling in prostate cancer models. Its mechanism of action involves the epigenetic modification of chromatin structure, leading to the transcriptional repression of the androgen receptor, its splice variants, and key target genes, including the oncogene MYC. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, available quantitative data, and representative experimental protocols for key preclinical assays.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of class I HDACs. In the context of androgen receptor signaling, these HDACs play a crucial role in maintaining a condensed chromatin state around the regulatory regions of AR and its target genes, which is permissive for transcription.

By inhibiting HDAC1, HDAC2, and HDAC3, this compound leads to an increase in the acetylation of histone proteins. This hyperacetylation neutralizes the positive charge of lysine residues on histones, resulting in a more relaxed and open chromatin structure (euchromatin). This altered chromatin landscape, particularly at AR-binding sites, becomes inaccessible to the transcriptional machinery, leading to the downregulation of AR and AR-regulated gene expression.[1][2] This ultimately results in the suppression of prostate cancer cell proliferation and tumor growth.[3]

Figure 1: Proposed mechanism of action for this compound in suppressing androgen receptor signaling.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive dose-response curves and statistical analyses from peer-reviewed publications are not currently available.

Table 1: In Vitro HDAC Inhibition

| Target | IC50 (µM) |

| HDAC1 | 0.13[4] |

| HDAC2 | 0.58[4] |

| HDAC3 | 0.006[4] |

| HDAC6 | 3.4[4] |

| HDAC8 | 2.3[4] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 12.6 |

Table 3: Preclinical Efficacy (Qualitative Summary)

| Experiment | Model System | Key Findings |

| Gene Expression Profiling | Prostate Cancer Cell Lines | Downregulation of AR, AR-Vs, AR target genes, and the MYC oncogenic network.[3] |

| Chromatin Accessibility (ATAC-seq) | Prostate Cancer Cell Lines | Altered chromatin states; AR-binding sites become inaccessible upon treatment.[3] |

| In Vivo Tumor Growth | Prostate Cancer Xenograft Models | Significant suppression of tumor growth.[3] |

| Combination Therapy | C4-2 Prostate Cancer Cells | Sensitized cells to enzalutamide.[3] |

Experimental Protocols (Representative Methodologies)

The following are generalized protocols for the key experiments mentioned in the preclinical evaluation of this compound. These are not the specific protocols used in the original studies but are based on standard laboratory practices.

Cell-Based Assays

4.1.1 Cell Culture

Prostate cancer cell lines (e.g., LNCaP, C4-2, VCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments involving androgen receptor signaling, cells are often grown in a steroid-depleted medium (e.g., RPMI-1640 with charcoal-stripped FBS) prior to treatment.

4.1.2 Western Blotting for AR Protein Expression

-

Cell Lysis: Cells are treated with this compound at various concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

4.1.3 RT-qPCR for AR Target Gene Expression

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Quantitative PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for specific AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Chromatin Accessibility Assay (ATAC-seq)

Figure 2: A generalized workflow for an ATAC-seq experiment.

A standard ATAC-seq protocol involves the following steps:

-

Cell Preparation: Approximately 50,000 cells per treatment condition are harvested.

-

Transposition Reaction: The cells are lysed to isolate nuclei, which are then treated with a hyperactive Tn5 transposase that simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.

-

DNA Purification and Library Preparation: The "tagmented" DNA is purified and then amplified by PCR to add sequencing indices and generate the final library.

-

Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencing platform. The resulting data is analyzed to identify regions of open chromatin (peaks), and changes in accessibility between this compound-treated and control samples are quantified.

In Vivo Xenograft Model

Figure 3: A typical workflow for a prostate cancer xenograft study.

-

Cell Implantation: Prostate cancer cells (e.g., 1-2 x 10^6 C4-2 cells) in a mixture of media and Matrigel are subcutaneously injected into the flanks of male immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Monitoring: Tumor volume (calculated using the formula: (length x width²)/2) and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting, RT-qPCR).

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The compound appears to be in the preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate for the treatment of prostate cancer, particularly in the context of castration-resistant disease where androgen receptor signaling remains a key driver. Its potent and selective inhibition of class I HDACs leads to the epigenetic suppression of the AR signaling axis. The available data demonstrates its ability to reduce prostate cancer cell proliferation and suppress tumor growth in vivo. Further research and the publication of comprehensive preclinical data will be crucial to fully elucidate its therapeutic potential and to guide its potential transition into clinical development.

References

In-Depth Technical Guide: SR-4370 as a Latency-Reversing Agent in HIV Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

The establishment of latent viral reservoirs, primarily in resting CD4+ T cells, remains the most significant obstacle to a curative therapy for Human Immunodeficiency Virus (HIV) infection. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency-Reversing Agents (LRAs), thereby exposing infected cells to immune-mediated clearance. This technical guide provides a comprehensive overview of SR-4370, a novel small molecule identified as a potent LRA. This compound, a class I histone deacetylase (HDAC) inhibitor, has demonstrated significant efficacy in reactivating latent HIV-1 in preclinical models without inducing global T cell activation, a critical attribute for potential therapeutic agents. This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound, with the chemical name 2′,3′-difluoro-[1,1′-biphenyl]-4-carboxylic acid, 2-butylhydrazide, was identified through a high-throughput screening of an epigenetic compound library for its ability to reactivate latent HIV-1.[1][2] It is a potent inhibitor of class I histone deacetylases (HDACs), which play a crucial role in maintaining HIV latency by promoting a condensed chromatin state around the integrated provirus, thereby repressing transcription. By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and facilitating the initiation of viral gene expression.[1]

Mechanism of Action and Signaling Pathway

This compound functions by selectively inhibiting class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. In the context of HIV latency, HDACs are recruited to the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus, by various transcription factors. This results in the deacetylation of histones in the vicinity of the LTR, creating a transcriptionally repressive environment.

The inhibition of HDAC1, HDAC2, and HDAC3 by this compound leads to the hyperacetylation of histones, which neutralizes their positive charge and weakens their interaction with DNA. This "loosening" of the chromatin structure allows for the recruitment and binding of transcriptional activators, such as NF-κB and the positive transcription elongation factor b (P-TEFb), to the HIV-1 LTR. The subsequent phosphorylation of the RNA Polymerase II C-terminal domain by P-TEFb facilitates efficient transcriptional elongation and the production of viral RNAs, ultimately leading to the reactivation of the latent provirus.[1]

Quantitative Data on Latency Reversal and Cytotoxicity

The efficacy of this compound as a latency-reversing agent has been quantified in various in vitro models of HIV latency. The following tables summarize the key findings, providing a clear comparison of its activity and toxicity.

Table 1: In Vitro Efficacy of this compound in HIV Latency Reversal

| Cell Line | Assay | This compound Concentration | Result | Positive Control | Reference |

| J-Lat 8.4 | GFP Reporter Assay | 10 µM | Statistically significant increase in GFP+ cells | PMA | [1] |

| ACH2 | p24 ELISA | 10 µM | Statistically significant increase in p24 production (p=0.019) | PMA | [1] |

Table 2: Cytotoxicity and T Cell Activation Profile of this compound

| Cell Type | Assay | This compound Concentration | Result | Reference |

| PBMCs | Cell Viability Assay | Up to 100 µM | Low toxicity observed | [1] |

| CD4+ T cells | Flow Cytometry (CD69/CD25) | Not specified | No significant T cell activation | [1][2] |

| PBMCs | Immunophenotyping | Not specified | No significant changes in immune cell populations | [1][2] |

Note: Specific percentage of reactivation and EC50 values for this compound in these assays are not publicly available in the cited literature and would require access to the raw experimental data.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

High-Throughput Screening (HTS) for Latency-Reversing Agents

This protocol outlines the initial screening process used to identify this compound from an epigenetic compound library.

Protocol Details:

-

Cell Culture: Jurkat-LTR-GFP cells, which harbor a latent HIV-1 LTR driving the expression of Green Fluorescent Protein (GFP), are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Assay Preparation: Cells are seeded into 384-well plates at a density of 5 x 10^4 cells per well.

-

Compound Addition: The epigenetic compound library is added to the wells at a final concentration of 10 µM. Phorbol 12-myristate 13-acetate (PMA) is used as a positive control for reactivation, and DMSO as a negative control.

-

Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition: GFP expression is quantified using a high-content imaging system. Cell viability can be simultaneously assessed using a nuclear stain (e.g., Hoechst 33342) and a viability dye (e.g., propidium iodide).

-

Data Analysis: Hits are identified as compounds that induce GFP expression above a certain threshold (e.g., >10% of the PMA control) with minimal cytotoxicity.

J-Lat Cell Reactivation Assay

This assay is used to validate the latency-reversing activity of hit compounds in a well-characterized model of HIV latency.

Protocol Details:

-

Cell Culture: J-Lat cells (clone 8.4), which contain a near full-length, env-defective HIV provirus with a GFP reporter in the nef locus, are maintained in RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin.[1]

-

Assay Setup: J-Lat cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well.

-

Treatment: this compound is added at various concentrations (e.g., 0.1 to 100 µM). PMA is used as a positive control.

-

Incubation: Cells are incubated for 24 hours.

-

Analysis: The percentage of GFP-positive cells is determined by flow cytometry.

Modified Viral Outgrowth Assay (VOA)

This assay assesses the ability of this compound to induce the production of replication-competent virus from latently infected cells.[1]

Protocol Details:

-

Cell Preparation: CD4+ T cells are isolated from the peripheral blood mononuclear cells (PBMCs) of healthy donors and activated with phytohemagglutinin (PHA).

-

Co-culture Setup: Activated CD4+ T cells are mixed with a small number of ACH2 cells, a T cell line that harbors an integrated latent HIV-1 provirus.

-

Treatment: The co-culture is treated with this compound, PMA (positive control), or DMSO (negative control).

-

Incubation and Wash: After 18 hours of incubation, the cells are washed to remove the compounds.

-

Viral Expansion: SupT1-CCR5 cells, which are highly permissive to HIV-1 infection, are added to the culture to allow for the amplification of any released virus.

-

Readout: After a period of co-culture to allow for viral spread, the supernatant is collected, and the amount of p24 viral capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA).

T Cell Activation and Immunophenotyping by Flow Cytometry

This protocol is used to assess the potential of this compound to induce non-specific T cell activation and to monitor for any changes in the proportions of different immune cell populations.[1]

Protocol Details:

-

Cell Isolation: PBMCs are isolated from healthy donor blood by density gradient centrifugation.

-

Treatment: PBMCs are treated with this compound, PHA (positive control for T cell activation), or DMSO for 24 hours.

-

Staining: Cells are stained with a panel of fluorescently labeled antibodies against various cell surface markers, including:

-

T Cell Activation Markers: CD69, CD25

-

General Leukocyte Marker: CD45

-

T Cell Markers: CD3, CD4, CD8

-

Monocyte Marker: CD14

-

B Cell Marker: CD19

-

NK Cell Markers: CD16/56

-

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The percentage of cells expressing activation markers and the proportions of different immune cell subsets are quantified using flow cytometry analysis software.

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of latency-reversing agents for an HIV cure. Its ability to reactivate latent HIV-1 through the selective inhibition of class I HDACs, coupled with a favorable safety profile characterized by low cytotoxicity and a lack of global T cell activation, makes it a compelling candidate for further preclinical and clinical investigation.

Future studies should focus on:

-

In vivo efficacy: Evaluating the ability of this compound to reactivate latent HIV in animal models.

-

Combination therapy: Investigating the synergistic effects of this compound with other LRAs or with immune-based therapies.

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

The continued development of potent and specific LRAs like this compound is a critical step towards the ultimate goal of eradicating the latent HIV reservoir and achieving a functional cure for HIV infection.

References

The Benzoylhydrazide Class of HDAC Inhibitors: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Promising New Class of Epigenetic Modulators

This technical guide provides a comprehensive overview of the benzoylhydrazide class of histone deacetylase (HDAC) inhibitors, intended for researchers, scientists, and drug development professionals. This document delves into the core characteristics of these compounds, from their mechanism of action to detailed experimental protocols and their impact on key cellular signaling pathways.

Introduction to Benzoylhydrazide HDAC Inhibitors

Histone deacetylase inhibitors (HDACis) have emerged as a significant class of therapeutic agents, particularly in oncology.[1] By preventing the removal of acetyl groups from histones and other proteins, HDACis can alter chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] While several classes of HDACis exist, including hydroxamic acids, aminobenzamides, cyclic peptides, and aliphatic acids, the benzoylhydrazide scaffold represents a relatively new and promising chemotype.[1] These compounds have demonstrated selectivity for Class I HDACs (HDAC1, 2, and 3), which are frequently dysregulated in various cancers.[1][3]

The prototypical benzoylhydrazide HDAC inhibitor, UF010, was identified through high-throughput screening and has been shown to be a competitive inhibitor with a fast-on/slow-off binding mechanism.[1][4] This guide will explore the key attributes of this class of inhibitors, providing the necessary technical details for their evaluation and development.

Mechanism of Action

Benzoylhydrazide HDAC inhibitors function as competitive inhibitors, binding to the substrate pocket within the catalytic core of the HDAC enzyme.[1] This mode of action prevents the natural substrate, an acetylated lysine residue, from accessing the active site, thereby inhibiting the deacetylation process. The result is an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression and cellular function.[1][4]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of key benzoylhydrazide HDAC inhibitors against various HDAC isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: IC50 Values of UF010 and Analogs Against Class I and IIb HDACs [1][5]

| Compound | R1 | R2 | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | HDAC10 (μM) |

| UF010 | Br | n-butyl | 0.46 (0.0005 nM) | 1.33 (0.0001 nM) | 0.19 (0.00006 nM) | 9.09 (9.1 nM) | 2.83 (1.5 nM) | 15.3 nM |

| SR-3203 | F | n-butyl | 13.2 | 15.1 | 1.78 | nd | nd | nd |

| SR-3204 | -OCF3 | n-butyl | 8.86 | 9.09 | 1.35 | nd | nd | nd |

| SR-3208 | I | n-butyl | 0.14 | 0.35 | 0.05 | nd | nd | nd |

| SR-3302 | Cl | n-butyl | 0.22 | 0.58 | 0.09 | nd | nd | nd |

| SR-3459 | Br | n-pentyl | 0.28 | 0.76 | 0.11 | nd | nd | nd |

Note: Discrepancies in reported IC50 values exist in the literature. The values in parentheses represent data from a separate source. "nd" indicates that the data was not determined.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of benzoylhydrazide HDAC inhibitors.

General Synthesis and Purification of Benzoylhydrazide Derivatives

The synthesis of benzoylhydrazide HDAC inhibitors typically involves the reaction of a substituted benzoic acid with a hydrazine derivative.[6][7]

Protocol 1: Synthesis of a Benzoylhydrazide Derivative

-

Activation of Carboxylic Acid: To a solution of the desired benzoic acid derivative (1 mmol) in a suitable dry solvent (e.g., dichloromethane, 20 mL), add a coupling agent such as thionyl chloride (1.2 mmol) and a catalytic amount of dry dimethylformamide (DMF).

-

Reaction: Stir the reaction mixture at reflux for several hours (e.g., 5 hours) to form the corresponding benzoyl chloride.

-

Removal of Excess Reagents: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Hydrazide Formation: Dissolve the resulting benzoyl chloride in a suitable solvent and add the desired hydrazine derivative. The reaction is typically stirred at room temperature until completion.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

Protocol 2: Purification

The crude product can be purified using one or more of the following standard techniques:

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility. Allow the solution to cool slowly to induce crystallization of the pure product.[8]

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography using silica gel is a common and effective method. A suitable solvent system (eluent) is chosen to achieve optimal separation of the desired compound from impurities.[8][9]

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative HPLC can be employed.[8]

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the inhibitory activity of compounds against purified HDAC enzymes.[10][11]

Protocol 3: Fluorometric HDAC Inhibition Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

-

Prepare serial dilutions of the test compound (e.g., benzoylhydrazide inhibitor) and a known HDAC inhibitor (positive control, e.g., Trichostatin A) in the assay buffer.

-

Prepare a solution of the purified recombinant HDAC enzyme in the assay buffer.

-

Prepare a developer solution (e.g., trypsin in assay buffer with a known HDAC inhibitor to stop the reaction).

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to each well.

-

Add the test compound or control solutions to the appropriate wells.

-

Add the HDAC enzyme solution to all wells except the blank controls.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the HDAC substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for a further 15-20 minutes to allow for the development of the fluorescent signal.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm for AMC-based substrates).[12]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Cell-Based HDAC Activity Assay

This assay measures the ability of a compound to inhibit HDAC activity within intact cells.[12][13]

Protocol 4: Cell-Based HDAC Activity Assay

-

Cell Culture:

-

Plate cells (e.g., HCT116, HeLa) in a 96-well plate and culture overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the benzoylhydrazide inhibitor or a known HDACi for a specified period (e.g., 1-24 hours).

-

-

Assay Procedure (using a commercial kit, e.g., HDAC-Glo I/II):

-

Remove the culture medium.

-

Add a cell-permeable HDAC substrate solution to each well. This substrate is deacetylated by intracellular HDACs.

-

Incubate the plate at 37°C for a specified time to allow for substrate deacetylation.

-

Add a developer reagent that contains a protease to cleave the deacetylated substrate, releasing a substrate for a reporter enzyme (e.g., luciferase).

-

Incubate at room temperature to allow the reporter enzyme reaction to proceed.

-

-

Data Acquisition:

-

Measure the luminescence signal using a microplate reader.

-

-

Data Analysis:

-

A decrease in the luminescence signal corresponds to the inhibition of HDAC activity.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.

-

Signaling Pathways and Cellular Effects

Benzoylhydrazide HDAC inhibitors have been shown to modulate several critical signaling pathways involved in cancer progression.[1]

Activation of Tumor Suppressor Pathways

These inhibitors can activate key tumor suppressor pathways, including the p53 and Retinoblastoma (Rb) pathways.[1]

-

p53 Pathway: HDAC inhibitors can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity.[14][15] This leads to the upregulation of p53 target genes such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA, which promotes apoptosis.[1][14]

-

Rb Pathway: By inhibiting Class I HDACs, these compounds can lead to an increase in the expression of cyclin-dependent kinase inhibitors (e.g., p21), which in turn prevents the phosphorylation and inactivation of the Rb protein. Active Rb then sequesters the E2F transcription factor, leading to a G1 phase cell cycle arrest.[1]

Caption: Activation of p53 and Rb tumor suppressor pathways by benzoylhydrazide HDAC inhibitors.

Inhibition of Oncogenic Pathways

In addition to activating tumor suppressor pathways, benzoylhydrazide HDAC inhibitors have been shown to suppress key oncogenic signaling pathways.[1]

-

MYC and KRAS Pathways: The lead compound UF010 has been observed to suppress the MYC, MYCN, and KRAS oncogenic pathways.[1] The precise mechanism by which HDAC inhibition downregulates these pathways is an area of active investigation but may involve the altered expression of upstream regulators or the direct acetylation of components within these pathways.[16][17]

Caption: Inhibition of MYC and KRAS oncogenic pathways by benzoylhydrazide HDAC inhibitors.

Pharmacokinetics

Preliminary pharmacokinetic data for the benzoylhydrazide class of HDAC inhibitors is emerging. For instance, the lead compound UF010 has a reported half-life of 15.8 hours in cell culture medium containing 10% fetal bovine serum.[1] Further in vivo studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this class of compounds.

Conclusion and Future Directions

The benzoylhydrazide class of HDAC inhibitors represents a promising avenue for the development of novel anticancer therapeutics. Their selectivity for Class I HDACs and their ability to modulate key tumor suppressor and oncogenic pathways provide a strong rationale for their continued investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this field. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluation to determine their therapeutic potential in various cancer types. The favorable pharmacokinetic properties observed in some analogs suggest that orally bioavailable agents from this class may be achievable.[2]

References

- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. teledynelabs.com [teledynelabs.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

SR-4370: A Technical Guide to its Impact on Histone and Non-Histone Protein Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR-4370, a potent and selective benzoylhydrazide-class inhibitor of class I histone deacetylases (HDACs). This compound's mechanism of action, its impact on both histone and non-histone protein acetylation, and its therapeutic potential in oncology and virology are detailed herein. The information is compiled from publicly available research and presented to facilitate further investigation and drug development efforts.

Core Mechanism of Action

This compound functions as a selective inhibitor of class I histone deacetylases, with a particularly high potency for HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in the acetylation of both histone and non-histone proteins.[1] This alteration in protein acetylation modulates chromatin structure and results in the reprogramming of transcription.[1] In the context of cancer, this activity has been shown to suppress oncogenic transcription programs, including the downregulation of androgen receptor (AR) signaling and MYC expression, which ultimately inhibits cell proliferation and induces apoptosis.[1][2][3]

Quantitative Data: In Vitro Potency and Cellular Effects

The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on cancer cell lines.

Table 1: this compound HDAC Inhibitory Activity (IC50)

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.13 |

| HDAC2 | 0.58 |

| HDAC3 | 0.006 |

| HDAC6 | 3.4 |

| HDAC8 | 2.3 |

Data sourced from multiple suppliers and research articles.[1][4][5][6][7]

Table 2: this compound Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 12.6 |

Data sourced from MedchemExpress and Cayman Chemical.[4][5]

Signaling Pathways and Molecular Interactions

This compound's inhibition of class I HDACs has significant downstream effects on key signaling pathways implicated in cancer and other diseases.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies that can be employed to assess the impact of this compound on histone and non-histone protein acetylation.

Western Blot for Histone Acetylation

Objective: To qualitatively and quantitatively assess the change in global histone acetylation in response to this compound treatment.

Materials:

-

This compound (solubilized in DMSO)[1]

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell lysis buffer (RIPA buffer or similar)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies:

-

Anti-acetyl-Histone H3 (e.g., targeting K9, K14, K18, K23, K27)

-

Anti-total-Histone H3 (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Non-Histone Protein Acetylation

Objective: To identify novel non-histone protein substrates of this compound-inhibited HDACs.

Materials:

-

As per Western Blot protocol.

-

Anti-acetyl-lysine antibody

-

Protein A/G magnetic beads

-

Mass spectrometer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described above and prepare cell lysates.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-acetyl-lysine antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads and prepare them for mass spectrometry analysis (e.g., in-gel digestion, reduction, alkylation).

-

Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS.

-

Data Analysis: Identify the proteins and their acetylation sites. Compare the results from this compound-treated and control samples to identify proteins with increased acetylation.

Caption: Experimental workflow for analyzing protein acetylation.

Therapeutic Applications and Future Directions

This compound has demonstrated therapeutic potential in several disease models:

-

Prostate and Breast Cancer: By downregulating androgen receptor signaling and MYC expression, this compound suppresses tumor growth in prostate cancer models.[1][2][3] It also exhibits cytotoxicity in breast cancer cells.[4][5]

-

HIV-1 Latency: this compound acts as a latency-reversing agent (LRA) in HIV-1 infected cells, reactivating the latent virus without causing broad T-cell activation.[1][8][9] This suggests its potential use in "shock and kill" HIV cure strategies.[1]

-

Duchenne Muscular Dystrophy (DMD): A recent study identified this compound as a compound that can ameliorate skeletal muscle degeneration in a zebrafish model of DMD.[10]

The high selectivity of this compound for class I HDACs may offer a more favorable safety profile compared to pan-HDAC inhibitors, which have been associated with significant adverse effects in clinical trials.[2][3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]

- 7. adooq.com [adooq.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic small molecule screening identifies a new HDACi compound for ameliorating Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Preclinical Studies of SR-4370: A Novel HDAC Inhibitor for Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR-4370 is a novel benzoylhydrazide-class histone deacetylase (HDAC) inhibitor demonstrating high potency and selectivity for Class I HDACs, particularly HDACs 1, 2, and 3. These enzymes are critical for the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression. Preliminary studies have revealed that this compound effectively suppresses AR signaling pathways, inhibits the proliferation of prostate cancer cells in vitro, and curtails tumor growth in in vivo models. Its mechanism of action involves the epigenetic modification of chromatin, leading to the downregulation of the AR and MYC oncogenic networks. Furthermore, this compound has shown potential for combination therapy, notably sensitizing prostate cancer cells to the second-generation antiandrogen enzalutamide. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, including its inhibitory activity, effects on cell viability, and the underlying molecular mechanisms, positioning it as a promising therapeutic candidate for advanced prostate cancer.

Introduction

The androgen receptor (AR) signaling axis is a pivotal pathway in the pathogenesis and progression of prostate cancer. Therapies targeting this pathway, such as androgen deprivation therapy (ADT) and second-generation AR antagonists like enzalutamide, are mainstays of treatment. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC). Epigenetic regulators, such as histone deacetylases (HDACs), have emerged as critical co-factors for AR-mediated transcription. Class I HDACs (HDAC1, 2, and 3) are particularly implicated in prostate cancer progression and are often overexpressed in advanced disease.

This compound is a potent and selective small molecule inhibitor of Class I HDACs. This guide summarizes the preliminary findings on the preclinical efficacy and mechanism of action of this compound in prostate cancer models, providing a technical foundation for researchers and drug development professionals in oncology.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs

| Target Enzyme | IC50 Value (µM) |

| HDAC1 | ~0.13 - 0.5 |

| HDAC2 | ~0.1 - 0.58 |

| HDAC3 | ~0.006 - 0.06 |

Data compiled from publicly available information. Specific assay conditions may vary between sources.

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Description | Representative IC50 (µM) |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Data not publicly available |

| C4-2 | Castration-resistant LNCaP subline | Data not publicly available |

| 22Rv1 | Human prostate carcinoma, expresses AR and AR-V7 | Data not publicly available |

| PC-3 | Androgen-independent human prostate adenocarcinoma | Data not publicly available |

| DU145 | Androgen-independent human prostate adenocarcinoma | Data not publicly available |

While direct IC50 values for this compound in these cell lines are not available in the public domain, studies report significant suppression of proliferation. Further investigation is required to establish precise dose-response relationships.

Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Notes |

| Vehicle Control | N/A | 0 | N/A |

| This compound | Dosage and schedule not publicly available | Significant suppression | Well-tolerated with no observable adverse effects on body weight or blood chemistry. |

Detailed quantitative data on tumor volume, weight, and statistical analysis from in vivo studies are not yet publicly available.

Experimental Protocols

The following are representative protocols for the key experiments conducted in the preliminary evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO) for 72 hours.

-

MTT Incubation: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression analysis.

Western Blot Analysis for AR and Downstream Targets

-

Cell Lysis: Prostate cancer cells treated with this compound or vehicle for 24-48 hours are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated overnight at 4°C with primary antibodies against AR, PSA, MYC, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

-

Cell Harvesting: Approximately 50,000 prostate cancer cells treated with this compound or vehicle are harvested.

-

Transposition: The cells are lysed to isolate nuclei, which are then treated with Tn5 transposase to fragment accessible chromatin regions and ligate sequencing adapters simultaneously.

-

DNA Purification: The transposed DNA is purified using a column-based kit.

-

PCR Amplification: The purified DNA is amplified by PCR to add index sequences for multiplexing.

-

Library Quantification and Sequencing: The final library is quantified, and its quality is assessed before sequencing on a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the human genome, and peak calling is performed to identify regions of open chromatin. Differential accessibility analysis between this compound and vehicle-treated samples identifies changes in the chromatin landscape.

Prostate Cancer Xenograft Model

-

Cell Implantation: 1-2 million C4-2 or other appropriate prostate cancer cells in a Matrigel suspension are subcutaneously injected into the flank of male immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in prostate cancer cells.

Initial Findings on SR-4370 and HIV Latency Reversal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of latent HIV-1 reservoirs in long-lived cells, such as resting memory CD4+ T cells, represents a major obstacle to curing HIV infection. While antiretroviral therapy (ART) can effectively suppress viral replication, it does not eliminate these latent reservoirs. The "shock and kill" strategy aims to reactivate these latently infected cells, making them susceptible to immune-mediated clearance or viral cytopathic effects. This technical guide provides an in-depth overview of the initial findings on SR-4370, a novel small molecule identified as a potential latency-reversing agent (LRA). This compound is a benzoylhydrazide-class histone deacetylase (HDAC) inhibitor with selectivity for class I HDACs.[1] This document summarizes the quantitative data from foundational studies, details the experimental protocols used, and visualizes the proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | ~0.13 - 0.5 |

| HDAC2 | ~0.1 - 0.58 |

| HDAC3 | ~0.006 - 0.06 |

| HDAC6 | ~3.4 |

| HDAC8 | ~2.3 |

Data sourced from cell-free assays.[1][2]

Table 2: Efficacy of this compound in HIV-1 Latency Reversal in J-Lat 8.4 Cells

| Treatment | Reactivation (fold change vs. control) | Statistical Significance (p-value) |

| This compound | Significant reactivation observed | 0.019 |

| HPOB (another novel LRA) | Significant reactivation observed | < 0.0001 |

| PMA (Phorbol 12-myristate 13-acetate) | Positive Control | N/A |

| Vehicle Control (e.g., DMSO) | Baseline | N/A |

This table summarizes the findings from a modified viral outgrowth assay where reactivation was determined by p24 ELISA.[3]

Table 3: Cytotoxicity and T-Cell Activation Profile of this compound

| Assay | Observation |

| Cell Viability (in Jurkat-E6 cells) | Low toxicity observed at effective concentrations. |

| CD4+ T-Cell Activation | Did not induce activation of CD4+ T cells. |

| Peripheral Blood Mononuclear Cell (PBMC) Composition | No significant changes observed in the composition of PBMCs. |

These findings indicate a favorable preliminary safety profile for this compound as an LRA, as it does not appear to cause broad, non-specific T-cell activation which is a concern for other LRAs.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial findings on this compound.

High-Throughput Screening (HTS) for Latency Reversal

-

Cell Line: Jurkat-E6 cells stably transduced with a latent reporter HIV-1 provirus model. This model contains a Tat-IRES-GFP reporter cassette under the control of the HIV-1 LTR promoter, allowing for quantification of viral reactivation via Green Fluorescent Protein (GFP) expression.[3]

-

Assay Principle: To identify compounds that can reactivate the latent HIV-1 provirus, leading to the expression of the GFP reporter.

-

Protocol:

-

Seed Jurkat-LTR-GFP cells in 96-well plates.

-

Add compounds from an epigenetic compound library, including this compound, at various concentrations. Include appropriate controls: a vehicle control (e.g., DMSO) as a negative control and a known LRA like Phorbol 12-myristate 13-acetate (PMA) as a positive control.

-

Incubate the cells for a defined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Measure GFP expression using a high-throughput plate reader or flow cytometer.

-

Simultaneously assess cell viability using a suitable assay (e.g., CellTiter-Glo).

-

Calculate the Z-factor to assess the robustness of the assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay. The initial screening that identified this compound reported an average Z-factor of 0.77.[3][4]

-

Validation of Latency Reversal in J-Lat Clonal Cell Line

-

Cell Line: J-Lat cells (clone 8.4), a well-established model for HIV-1 latency. These are Jurkat T cells transduced with a near full-length HIV provirus with a GFP reporter in the nef locus.[3]

-

Assay Principle: To confirm the latency-reversing activity of hit compounds from the primary screen in a more stringent and widely used latency model.

-

Protocol:

-

Culture J-Lat 8.4 cells under BSL-3 conditions.

-

Treat the cells with selected compounds, including this compound, at optimized concentrations.

-

Incubate for 24-48 hours.

-

Analyze GFP expression via flow cytometry to quantify the percentage of reactivated cells.

-

Visualize GFP-positive cells using fluorescence microscopy for qualitative confirmation.

-

Modified Viral Outgrowth Assay (VOA)

-

Assay Principle: To determine the ability of this compound to induce the production of viral particles from latently infected cells.[3]

-

Protocol:

-

Isolate primary CD4+ T cells from healthy donors and activate them.

-

"Spike" the activated CD4+ T cells with a small number of ACH-2 cells, a cell line that harbors an integrated latent HIV-1 provirus.

-

Treat the co-culture with this compound, a vehicle control, or a positive control (PMA).

-

After 18 hours of treatment, wash the cells to remove the compounds.

-

Add SupT1-CCR5 cells to the culture to allow for the amplification of any released virus.

-

After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant.

-

Quantify the amount of viral p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA). A significant increase in p24 levels compared to the vehicle control indicates successful latency reversal.[3]

-

T-Cell Activation and Immunophenotyping Assay

-

Assay Principle: To assess whether this compound causes non-specific activation of T cells or toxicity to other immune cells, which are undesirable side effects for an LRA.

-

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Treat the PBMCs with this compound for 24 hours.

-

Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD16/56, CD69, HLA-DR) and a viability dye (e.g., 7-AAD).

-

Analyze the stained cells using multi-color flow cytometry.

-

Determine the percentage of activated T cells (e.g., CD69+ or HLA-DR+ on CD4+ T cells) and the relative proportions and viability of different immune cell populations (T cells, B cells, monocytes, NK cells).[3]

-

Signaling Pathways and Mechanisms of Action

HDAC Inhibition and HIV-1 Latency Reversal

This compound functions as a histone deacetylase (HDAC) inhibitor, with a preference for class I HDACs (HDAC1, 2, and 3).[1] In latently infected cells, the HIV-1 promoter, located in the Long Terminal Repeat (LTR), is often transcriptionally silenced. This silencing is partly mediated by the recruitment of HDACs to the LTR by repressive transcription factors. HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that restricts the access of the transcriptional machinery to the viral DNA.

By inhibiting HDACs, this compound is proposed to increase the acetylation of histones at the HIV-1 LTR. This leads to a more open chromatin conformation, facilitating the binding of transcription factors like NF-κB and the recruitment of RNA Polymerase II, ultimately leading to the transcription of viral genes and the reversal of latency.

Caption: Proposed mechanism of this compound in reversing HIV-1 latency via HDAC inhibition.

Experimental Workflow for this compound Evaluation

The overall workflow for identifying and validating this compound as a potential LRA involves a multi-step process, from initial high-throughput screening to more complex and biologically relevant assays.

Caption: Experimental workflow for the identification and initial characterization of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Selectivity of SR-4370: A Technical Guide to its Interaction with HDAC1, HDAC2, and HDAC3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SR-4370, a benzoylhydrazide-class histone deacetylase (HDAC) inhibitor, with a specific focus on its activity against class I HDACs: HDAC1, HDAC2, and HDAC3. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its potency, and the signaling pathway context of its action, particularly in relation to androgen receptor (AR) signaling.

Data Presentation: Quantitative Selectivity Profile of this compound

This compound demonstrates a marked selectivity for HDAC3, with significantly lower potency against HDAC1 and HDAC2. This differential inhibition is critical for its potential therapeutic applications and understanding its mechanism of action. The half-maximal inhibitory concentration (IC50) values from cell-free assays are summarized below.

| Target Isoform | IC50 (µM) |

| HDAC1 | ~0.13[1] |

| HDAC2 | ~0.58[1] |

| HDAC3 | ~0.006[1] |

Note: These values are derived from in vitro biochemical assays and represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols: Determining HDAC Inhibitory Activity

The determination of IC50 values for this compound against HDAC1, HDAC2, and HDAC3 is typically achieved through a fluorometric in vitro assay. The following protocol is a representative methodology based on standard practices for evaluating HDAC inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human HDAC1, HDAC2, and HDAC3.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

96-well black microplates

-

Fluorometric microplate reader

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound against HDAC isoforms.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes (HDAC1, HDAC2, and HDAC3) to the desired working concentration in cold assay buffer.

-

Assay Reaction:

-

To the wells of a 96-well black microplate, add the diluted enzyme solution.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Context: Inhibition of Androgen Receptor Signaling

This compound's potent and selective inhibition of class I HDACs, particularly HDAC3, has significant implications for its anti-cancer activity, notably through the suppression of androgen receptor (AR) signaling in prostate cancer.[1] HDAC1 and HDAC3 are known to be crucial for the transcriptional activity of the AR.[2]

The mechanism of this compound-mediated AR signaling inhibition is twofold:

-

Downregulation of AR Expression: Inhibition of HDACs can lead to a decrease in AR mRNA and protein levels.[2]

-

Direct Inhibition of AR Target Gene Transcription: Even with AR present, HDAC inhibitors can block the transcription of AR target genes by preventing the assembly of the coactivator and RNA polymerase II complex at the gene promoter.[2]

The differential roles of HDAC1, HDAC2, and HDAC3 in this pathway are an area of active research. However, evidence suggests that HDAC1 and HDAC3 are the primary class I HDACs involved in regulating AR-mediated transcription.[2] The role of HDAC2 appears to be less pronounced in this specific context.

Signaling Pathway Diagram:

Caption: this compound inhibits AR signaling via potent inhibition of HDAC1 and HDAC3.

In addition to its effects on AR signaling, this compound has been noted to downregulate the MYC oncogenic network.[1] The c-MYC proto-oncogene is a critical driver of cell proliferation and is frequently deregulated in cancer. The precise mechanism by which this compound inhibits this network is likely linked to the global changes in gene expression resulting from HDAC inhibition, which can impact the transcription of MYC itself or its downstream targets.

This technical guide provides a foundational understanding of the selectivity and mechanism of action of this compound. Further research into the specific downstream effects of differential HDAC1, HDAC2, and HDAC3 inhibition will continue to elucidate the full therapeutic potential of this promising compound.

References

SR-4370: A Technical Guide to its Effects on Chromatin Structure and Transcriptional Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4370 is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), with significant therapeutic potential in oncology and other diseases. This document provides a comprehensive technical overview of the known effects of this compound on chromatin structure and transcriptional reprogramming. This compound's primary mechanism of action is the inhibition of HDACs 1, 2, and 3, leading to histone hyperacetylation and subsequent alterations in chromatin accessibility and gene expression. Notably, in preclinical models of prostate cancer, this compound has been shown to decrease the accessibility of chromatin at androgen receptor (AR) binding sites and downregulate the expression of key oncogenic drivers, including the AR and MYC networks. This guide synthesizes the available quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of its mechanistic pathways and experimental workflows.

Core Mechanism of Action: Selective HDAC Inhibition

This compound is a benzoylhydrazide compound that demonstrates high selectivity for class I HDAC enzymes. Its inhibitory activity is most potent against HDAC3, followed by HDAC1 and HDAC2. It displays significantly less activity against other HDAC isoforms, such as HDAC6 and HDAC8. This selectivity profile suggests a targeted epigenetic modulatory role.

Quantitative Data: In Vitro HDAC Inhibition

The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.13 |

| HDAC2 | 0.58 |

| HDAC3 | 0.006 |

| HDAC6 | 3.4 |

| HDAC8 | 2.3 |

Effect on Chromatin Structure

By inhibiting the enzymatic activity of class I HDACs, this compound directly impacts the acetylation status of histone proteins. This, in turn, alters the electrostatic properties of chromatin, leading to changes in its compaction and accessibility to transcription factors and the transcriptional machinery.

Histone Hyperacetylation

The primary effect of this compound on chromatin is the induction of histone hyperacetylation. While specific quantitative data on the fold-change of individual histone marks (e.g., H3K9ac, H3K27ac) at specific genomic loci following this compound treatment are not yet publicly available in detail, studies on other HDAC inhibitors and initial findings with this compound in zebrafish models confirm an increase in global histone acetylation.

Altered Chromatin Accessibility

Preclinical studies in prostate cancer have utilized the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to probe the effects of this compound on chromatin accessibility. These studies have qualitatively shown that this compound treatment leads to a decrease in chromatin accessibility at androgen receptor (AR) binding sites.[1] This suggests a model where HDAC inhibition by this compound remodels the chromatin landscape at key regulatory regions, thereby influencing the binding of critical transcription factors.

Transcriptional Reprogramming

The this compound-induced alterations in chromatin structure lead to significant changes in the transcriptional landscape of treated cells.

Downregulation of Oncogenic Pathways

In prostate cancer models, gene expression profiling has revealed that this compound treatment results in the downregulation of the androgen receptor (AR) signaling pathway.[1] This includes the downregulation of the AR itself, its splice variants (AR-Vs), and its target genes.[1] Furthermore, the MYC oncogenic network has also been identified as being suppressed by this compound.[1] A comprehensive, quantitative list of differentially expressed genes with their respective fold changes and statistical significance from RNA-sequencing (RNA-seq) experiments is not yet available in peer-reviewed literature.

Experimental Protocols

The following sections provide detailed, best-practice methodologies for key experiments to elucidate the effects of this compound on chromatin structure and gene expression. These are generalized protocols and would require optimization for specific cell types and experimental conditions.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 values of this compound against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction and cleave the deacetylated substrate)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the purified HDAC enzyme to each well.

-

Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for 15-20 minutes at room temperature.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation

This protocol is designed to map the genome-wide changes in specific histone acetylation marks (e.g., H3K27ac) following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Micrococcal nuclease or sonicator for chromatin shearing

-

ChIP-grade antibodies against specific acetylated histones (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Culture cells to ~80% confluency and treat with this compound or vehicle (DMSO) for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin to an average fragment size of 200-500 bp using enzymatic digestion or sonication.

-

Pre-clear the chromatin lysate with magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with the specific anti-acetyl-histone antibody.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

Treat with RNase A to remove RNA.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA and an input control sample.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions with differential histone acetylation between this compound and vehicle-treated samples.

RNA-sequencing (RNA-seq) for Transcriptional Profiling

This protocol outlines the steps to identify differentially expressed genes upon this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

mRNA isolation kit (poly-A selection) or rRNA depletion kit

-

Reagents for cDNA synthesis and NGS library preparation

Procedure:

-

Culture and treat cells with this compound or vehicle (DMSO) as for ChIP-seq.

-

Harvest cells and extract total RNA using a preferred method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and integrity of the RNA.

-

Isolate mRNA using poly-A selection or deplete ribosomal RNA.

-

Fragment the mRNA and synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation to generate sequencing libraries.

-

Amplify the libraries by PCR.

-

Perform high-throughput sequencing.

-

Align the sequencing reads to a reference genome and quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the workflows for the key experimental protocols.

Caption: Mechanism of this compound action on chromatin.

Caption: ChIP-seq experimental workflow.

Caption: RNA-seq experimental workflow.

Conclusion

This compound is a promising epigenetic modulator with a well-defined mechanism of action as a selective class I HDAC inhibitor. The available data strongly indicate that its therapeutic effects are mediated through the induction of histone hyperacetylation, leading to significant alterations in chromatin structure and the transcriptional reprogramming of key oncogenic pathways. Further research, including the public dissemination of detailed quantitative data from ChIP-seq and RNA-seq studies, will be crucial for the continued development of this compound as a targeted therapeutic agent. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound.

References

Methodological & Application

SR-4370 Protocol for In Vitro Cell Culture Experiments

For Research Use Only

Introduction

SR-4370 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant activity against HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. This compound's inhibitory action leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of genes involved in key cellular processes such as cell cycle progression, proliferation, and apoptosis.

In preclinical studies, this compound has shown promise in suppressing the proliferation of cancer cells, particularly in prostate and breast cancer models. Its mechanism of action involves the downregulation of critical oncogenic signaling pathways, including the androgen receptor (AR) and MYC signaling pathways in prostate cancer.[1][2] Furthermore, this compound has been identified as a potential latency-reversing agent for HIV-1, suggesting its utility in viral reservoir eradication strategies.[3]

These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methodologies for assessing its biological activity and elucidating its mechanism of action.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the reported in vitro activity of this compound.

| Target | IC50 (µM) | Source |

| HDAC1 | ~0.13 | [1][4] |

| HDAC2 | ~0.58 | [1][4] |

| HDAC3 | ~0.006 | [1][4] |

| HDAC6 | ~3.4 | [1][4] |

| HDAC8 | ~2.3 | [1][4] |